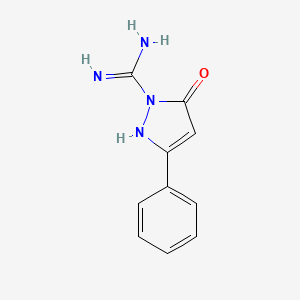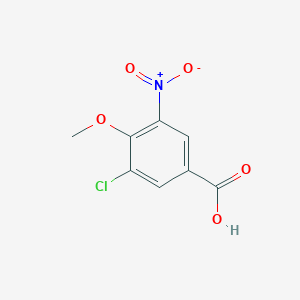
Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Cardiovascular Research
Pyridazinones have been extensively studied for their potential in treating cardiovascular diseases. The structural modifications in the pyridazinone nucleus have shown to influence the pharmacodynamic profile significantly. The compound could be used in the development of new cardiovascular drugs, particularly those targeting platelet aggregation and thrombosis. Its mechanism of action may involve the inhibition of calcium ion influx, crucial for platelet activation .
Antimicrobial and Antitubercular Agents
Research has indicated that pyridazinone derivatives possess antimicrobial properties. This compound could be part of studies aiming to develop new antimicrobial agents with a focus on drug-resistant strains. Additionally, its potential as an antitubercular agent can be explored, considering the urgent need for novel therapies against tuberculosis .
Analgesic Development
The analgesic properties of pyridazinone derivatives make them candidates for pain management research. Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could be investigated for its efficacy in reducing pain, with a focus on understanding its interaction with pain receptors and the associated analgesic pathways .
Anti-inflammatory Applications
Inflammation is a common pathway in many diseases, and pyridazinone derivatives have shown anti-inflammatory effects. This compound could be applied in the study of chronic inflammatory diseases, such as arthritis, to develop targeted anti-inflammatory therapies .
Antidiabetic Research
The antidiabetic potential of pyridazinones is another area of interest. This compound could be used in the design of experiments to understand its effects on blood glucose levels and insulin sensitivity. It may contribute to the discovery of new antidiabetic medications or adjunct therapies for diabetes management .
Antihypertensive Studies
Given the antihypertensive properties of pyridazinone derivatives, this compound could be valuable in hypertension research. Studies could focus on its ability to modulate blood pressure and its interaction with the renin-angiotensin system, which plays a critical role in blood pressure regulation .
Anticancer Investigations
The anticancer activity of pyridazinones has been documented, and this compound could be part of oncological research. It could be used to study its cytotoxic effects on cancer cells, mechanisms of action, and potential as a chemotherapeutic agent .
Neurological Disorder Research
Pyridazinones have shown activity in neurological disorders. This compound could be investigated for its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, potentially leading to new treatments or understanding of these conditions .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological activities, given the broad range of activities exhibited by similar compounds . This could include testing against various diseases and further investigation of its physical and chemical properties.
Propiedades
IUPAC Name |
cyclopropyl-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-3-6-17(15(2)13-14)18-7-8-19(22-21-18)23-9-11-24(12-10-23)20(25)16-4-5-16/h3,6-8,13,16H,4-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDBJPLZOXHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)


![4-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2861896.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)


![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)